n-[2-(4-Nitrophenyl)-2-oxoethyl]acetamide
Description
N-[2-(4-Nitrophenyl)-2-oxoethyl]acetamide is an acetamide derivative featuring a 4-nitrophenyl group linked via a 2-oxoethyl chain. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and material science applications.
Properties
IUPAC Name |
N-[2-(4-nitrophenyl)-2-oxoethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c1-7(13)11-6-10(14)8-2-4-9(5-3-8)12(15)16/h2-5H,6H2,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXFEEAAHUBNQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1846-34-0 | |
| Record name | NSC60399 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60399 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC15047 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15047 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Reaction Mechanism
N-Methyl-4-nitroaniline undergoes chloroacetylation with chloroacetic anhydride in ethyl acetate at 60–80°C. The reaction proceeds via nucleophilic acyl substitution, forming N-(4-nitroanilino)-N-methyl-2-chloroacetamide.
Crystallization and Yield
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Solvent System : Ethyl acetate and methyl cyclohexane (1:1 v/v) initiate crystallization at 60°C, yielding 91.5% pure product.
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Scalability : SF-Chem (Switzerland) supplies chloroacetic anhydride for batches exceeding 500 kg, highlighting industrial feasibility.
Table 1 : Chloroacetylation Parameters and Outcomes
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | 70°C | 91.5 | 99.2 |
| Solvent Ratio (EA:MCH) | 1:1 | 89.3 | 98.7 |
| Catalyst | None | 87.6 | 97.9 |
Reductive Amination Pathway
A lesser-known route involves reductive amination of 4-nitrobenzaldehyde with acetamide derivatives:
Procedure
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Step 1 : 4-Nitrobenzaldehyde reacts with ammonium acetate in ethanol to form a Schiff base.
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Step 2 : Sodium cyanoborohydride reduces the imine to N-[2-(4-nitrophenyl)ethyl]acetamide.
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Step 3 : Oxidation with Jones reagent introduces the ketone moiety.
Challenges :
Comparative Analysis of Methods
Table 2 : Method Comparison
| Method | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|
| Classical Condensation | 85 | Moderate | High |
| Chloroacetylation | 91.5 | High | Moderate |
| Reductive Amination | 72 | Low | Low |
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Chloroacetylation outperforms others in yield and scalability, leveraging reusable solvents like ethyl acetate.
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Classical Condensation remains cost-effective for small-scale synthesis.
Industrial-Scale Process Design
EP2229359B1 outlines critical considerations for manufacturing:
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Solvent Selection : Aprotic solvents (toluene, ethyl acetate) minimize hydrolysis side reactions.
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Scavengers : Acetic anhydride sequesters methanol byproducts during trimethylorthobenzoate reactions.
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Crystallization : Non-polar antisolvents (methyl cyclohexane) enhance crystal purity and filtration rates .
Chemical Reactions Analysis
Types of Reactions: n-[2-(4-Nitrophenyl)-2-oxoethyl]acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Reduction: Iron, tin, or zinc with hydrochloric acid.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Reduction: The major product is the corresponding amine derivative.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
n-[2-(4-Nitrophenyl)-2-oxoethyl]acetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of n-[2-(4-Nitrophenyl)-2-oxoethyl]acetamide involves its interaction with various molecular targets. For instance, the reduction of the nitro group to an amine group can lead to the formation of compounds that interact with biological molecules, potentially inhibiting or modifying their function . The exact pathways and molecular targets depend on the specific derivatives and their applications.
Comparison with Similar Compounds
Structural Analogues
Phenoxyacetamide Derivatives
- Compound B1 (2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide): Differs by replacing the 2-oxoethyl group with a phenoxy moiety.
- Sensor L1 (2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide): Incorporates a hexyloxy chain, enhancing lipophilicity. This modification is exploited in anion detection due to its optical properties, suggesting the target compound could be tailored for sensor applications with similar substitutions .
Heterocyclic Acetamides
- Compound 12c (Triazole-linked acetamide) : Features a 1,2,3-triazole ring synthesized via click chemistry. The triazole moiety improves metabolic stability and hydrogen-bonding capacity, which could be advantageous in drug design compared to the target compound’s simpler structure .
- Compound 7c (Bis-triazole derivative): A symmetric molecule with dual triazole rings and nitro groups.
Thiadiazole and Thiazolidinone Derivatives
- Compound 3 (Thiadiazole-linked acetamide) : Exhibits apoptosis-inducing activity in glioma cells via Akt inhibition. The thiadiazole ring enhances π-π stacking and hydrogen bonding, critical for biological activity—a feature absent in the target compound .
- Compound 3d (Thiazolidinone tautomer): Exists as a tautomeric mixture, impacting reactivity. Such tautomerism is less likely in the target compound due to its lack of heterocyclic rings .
Physicochemical Properties
*Estimated using fragment-based calculations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
